molecular formula C8H11BN2O3 B14073434 (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid

(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14073434
M. Wt: 194.00 g/mol
InChI Key: KFMVSEHZNLIRCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction control ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrimidine derivatives .

Scientific Research Applications

(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon bonds . This compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Tetrahydrofuran-3-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, distinguishing it from other boronic acid derivatives .

Properties

Molecular Formula

C8H11BN2O3

Molecular Weight

194.00 g/mol

IUPAC Name

[2-(oxolan-3-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C8H11BN2O3/c12-9(13)7-3-10-8(11-4-7)6-1-2-14-5-6/h3-4,6,12-13H,1-2,5H2

InChI Key

KFMVSEHZNLIRCF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2CCOC2)(O)O

Origin of Product

United States

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